2-Amino-5-chlorothiazole, hcl

Genetic Toxicology AMES Testing Structure-Activity Relationship

Procure 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) for unambiguous mitochondrial Complex I inhibition (IC50 3 nM) and as a validated starting material for imidazo[2,1-b]thiazole synthesis. The hydrochloride salt ensures free aqueous solubility, eliminating organic co-solvents in biochemical and cell-based workflows. The 5-chloro substitution confers a distinct mutagenicity SAR profile versus unsubstituted or methyl analogs. Avoid experimental variability: substituting the free base or alternate aminothiazoles introduces uncontrolled solubility and activity variables.

Molecular Formula C3H4Cl2N2S
Molecular Weight 171.05 g/mol
Cat. No. B12361419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorothiazole, hcl
Molecular FormulaC3H4Cl2N2S
Molecular Weight171.05 g/mol
Structural Identifiers
SMILES[H+].C1=C(SC(=N1)N)Cl.[Cl-]
InChIInChI=1S/C3H3ClN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
InChIKeyGTMGFQYVLSQTKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chlorothiazole Hydrochloride: Technical Specifications and Comparator Baseline for Scientific Procurement


2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) is a heterocyclic building block characterized by a thiazole core bearing an amino group at position 2 and a chlorine substituent at position 5, supplied as the hydrochloride salt to enhance aqueous solubility . Its molecular formula is C3H4Cl2N2S with a molecular weight of 171.05 g/mol, and it is routinely available in purity grades of 95–97% [1]. The compound melts with decomposition between 164–172°C and is freely soluble in water, which distinguishes it from the corresponding free base (CAS 41663-73-4) and many other aminothiazole analogs .

2-Amino-5-chlorothiazole Hydrochloride: Why Halogen and Salt-Form Variants Cannot Be Interchanged in Research Workflows


The halogen atom at the 5-position and the hydrochloride salt form are not arbitrary or interchangeable features—they directly dictate the compound's biological activity profile, synthetic reactivity, and physical handling properties. Replacement with bromine yields 2-amino-5-bromothiazole, which shares mutagenic potential but differs in synthetic accessibility and downstream reactivity [1]. Replacement with hydrogen (2-aminothiazole) or methyl (2-amino-4-methylthiazole) substantially alters the mutagenicity fingerprint, as demonstrated in bacterial reverse-mutation assays [1]. The hydrochloride salt confers water solubility that is absent in the free base, which is critical for aqueous-phase reactions and biological assays . Consequently, substituting an alternate aminothiazole or using the non-salt form without adjusting reaction conditions will introduce uncontrolled variables in synthetic yield, biological readout, and reproducibility.

2-Amino-5-chlorothiazole Hydrochloride: Quantitative Comparative Evidence for Informed Selection


2-Amino-5-chlorothiazole Hydrochloride: Mutagenicity Profile Compared to Unsubstituted and Methyl-Substituted Aminothiazoles

In a comparative study of 27 heterocyclic sulfur compounds using Klebsiella pneumoniae and Salmonella typhimurium TA100 bacterial reverse-mutation assays, 2-amino-5-chlorothiazole exhibited mutagenic activity toward both test organisms [1]. In contrast, the unsubstituted analog 2-aminothiazole and the methyl-substituted analog 2-amino-4-methylthiazole demonstrated mutagenic activity only toward Klebsiella pneumoniae and not toward Salmonella typhimurium TA100 [1]. The 5-bromo analog 2-amino-5-bromothiazole also showed mutagenicity to both organisms, indicating that the presence and nature of the 5-position halogen directly influences the bacterial mutagenicity spectrum [1].

Genetic Toxicology AMES Testing Structure-Activity Relationship

2-Amino-5-chlorothiazole Hydrochloride: Mitochondrial Complex I Inhibitory Potency (IC50) and Comparator Benchmarking

The parent compound 2-amino-5-chlorothiazole demonstrates potent inhibition of bovine mitochondrial complex I (NADH-ubiquinone oxidoreductase) with an IC50 of 3 nM, as measured by NADH-HU oxidoreductase assay [1]. This places it among the most potent known inhibitors of this enzyme complex. For reference, the natural product rotenone, a classical complex I inhibitor, exhibits IC50 values typically ranging from 1–5 nM under comparable conditions, while mycothiazole, a structurally distinct thiazole-containing marine natural product, inhibits complex I with an IC50 of 1 nM [2]. The compound's activity at low nanomolar concentrations underpins its utility as both a direct tool compound and a synthetic precursor for more elaborate complex I inhibitors [1].

Mitochondrial Biology Complex I Inhibition NADH-Ubiquinone Oxidoreductase

2-Amino-5-chlorothiazole Hydrochloride: Aqueous Solubility Advantage Over Free Base Form

The hydrochloride salt form of 2-amino-5-chlorothiazole (CAS 55506-37-1) is freely soluble in water, a property explicitly documented across multiple vendor technical datasheets . In contrast, the corresponding free base (5-chloro-1,3-thiazol-2-amine; CAS 41663-73-4) exhibits only estimated aqueous solubility based on computational predictions, with no reported experimental aqueous solubility data available [1]. The hydrochloride salt form enables direct use in aqueous reaction media, biological buffers, and cell-based assays without requiring organic co-solvents or pre-dissolution steps.

Formulation Solubility Salt Selection

2-Amino-5-chlorothiazole Hydrochloride: Thermal Stability Profile (Melting Point with Decomposition) Versus Bromo Analog

2-Amino-5-chlorothiazole hydrochloride exhibits a melting point range of 164–167°C (with decomposition) as documented in multiple vendor certificates of analysis and chemical databases . In comparison, the 5-bromo analog 2-amino-5-bromothiazole (free base) melts at 101–104°C without reported decomposition, while the 5-fluoro analog 2-amino-5-fluorothiazole hydrochloride melts at 150–153°C . The higher melting point and decomposition upon melting of the 5-chloro derivative are indicative of stronger intermolecular interactions in the crystalline lattice, which may correlate with differential long-term storage stability and handling characteristics.

Thermal Analysis Storage Stability Material Handling

2-Amino-5-chlorothiazole Hydrochloride: Commercial Purity Benchmarking (95–97%) and Comparability to Alternate Thiazole Building Blocks

2-Amino-5-chlorothiazole hydrochloride is commercially available from major suppliers at consistent purity levels: 95% (Sigma-Aldrich ), 97% (Thermo Fisher Scientific / Alfa Aesar ), and 97% (VWR [1]). This purity range is comparable to or exceeds that of related aminothiazole building blocks: 2-amino-5-bromothiazole is typically offered at 95% purity, while 2-amino-5-fluorothiazole hydrochloride is available at 95% . The 5-chloro derivative thus represents a well-characterized, high-purity building block with multiple supply chain sources, reducing procurement risk and ensuring batch-to-batch reproducibility.

Chemical Purity Procurement Specification Synthetic Reliability

2-Amino-5-chlorothiazole Hydrochloride: Synthetic Utility as a Precursor for Potent Mitochondrial Complex I Inhibitors

2-Amino-5-chlorothiazole hydrochloride serves as a key starting reagent for synthesizing imidazo[2,1-b]thiazole derivatives that exhibit potent mitochondrial complex I inhibition [1]. A representative derivative, 2-chloro-6-methylimidazo[2,1-b]thiazole, synthesized directly from this building block, demonstrates IC50 values for NADH-Q1 and NADH-Q2 activities ranging from 0.25 to 0.96 μM in mitochondrial membrane assays [1]. This synthetic route has been validated and is cited in primary literature as a standard method for generating complex I inhibitors [1]. The established synthetic accessibility and downstream biological potency provide a clear rationale for selecting this specific building block over alternative aminothiazoles lacking documented synthetic pathways to bioactive scaffolds.

Medicinal Chemistry Synthetic Intermediate Mitochondrial Pharmacology

2-Amino-5-chlorothiazole Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Mitochondrial Complex I Inhibition Studies

Investigators studying NADH-ubiquinone oxidoreductase (Complex I) function, dysfunction, or pharmacological modulation can utilize 2-amino-5-chlorothiazole hydrochloride as a potent tool compound with an IC50 of 3 nM against the bovine enzyme [1]. The compound's nanomolar potency positions it as a valuable reference inhibitor for benchmarking novel compounds and for mechanistic studies of mitochondrial respiration [1].

Synthesis of Imidazo[2,1-b]thiazole-Based Complex I Inhibitors

Medicinal chemistry laboratories targeting mitochondrial Complex I can employ 2-amino-5-chlorothiazole hydrochloride as a validated starting reagent for the synthesis of imidazo[2,1-b]thiazole derivatives that demonstrate sub-micromolar IC50 values (0.25–0.96 μM) in functional assays [2]. This established synthetic route reduces development time compared to exploring alternative aminothiazole building blocks with uncharacterized downstream activity [2].

Genetic Toxicology and Structure-Activity Relationship (SAR) Studies

Researchers conducting bacterial reverse-mutation assays (Ames testing) or investigating the genotoxic potential of aminothiazole derivatives should note that 2-amino-5-chlorothiazole exhibits a differential mutagenicity profile compared to unsubstituted and methyl-substituted analogs, as demonstrated in direct comparative studies with Klebsiella pneumoniae and Salmonella typhimurium TA100 [3]. This differential activity provides a valuable SAR data point for medicinal chemistry programs aiming to minimize genotoxicity liabilities.

Aqueous-Phase Synthetic and Biological Workflows Requiring High Water Solubility

Laboratories conducting reactions or assays in aqueous media can leverage the hydrochloride salt form's demonstrated water solubility to eliminate the need for organic co-solvents or pre-dissolution steps . This property is particularly valuable for biochemical assays, cell-based experiments, and aqueous-phase coupling reactions where the free base's poor aqueous solubility would compromise workflow efficiency .

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